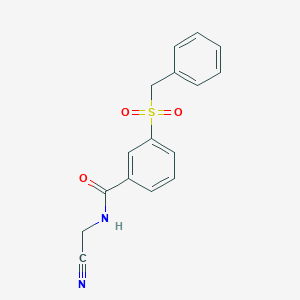

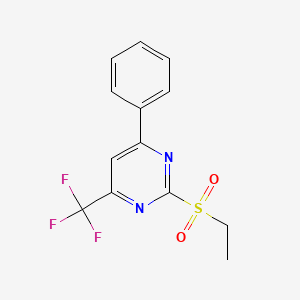

![molecular formula C18H17N3OS2 B2803220 6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-31-3](/img/structure/B2803220.png)

6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential applications in various fields .

Synthesis Analysis

While the specific synthesis process for “6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Applications De Recherche Scientifique

Anti-Cancer Activity

This compound and its isoxazole derivatives have shown promising anti-cancer properties. Specifically, they exhibit cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . Among these, Colo205 cells are particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM. The detailed effects of one of the promising derivatives (e.g., compound 20c) on Colo205 cells include:

These findings make compound 20c a plausible candidate for further biological testing in in vivo colon cancer models.

Corrosion Inhibition

While not directly related to its anti-cancer properties, the compound’s structure contains a thiazole ring, which has been investigated for its remarkable corrosion-combating action. During adsorption on metal surfaces, the thiazole ring forms a dense protective coating due to mixed interactions . Further surface studies using atomic force microscopy (AFM) and scanning electron microscopy (SEM) can provide insights into its effectiveness in inhibiting corrosion.

Novel Benzamide Derivatives

The compound can serve as a precursor for novel benzamide derivatives. For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides have been synthesized using substituted 2-amino benzothiazoles. These derivatives may have diverse biological activities and could be explored further .

Potential Antitumor Agents

Thiazole-containing compounds, such as the one , have demonstrated antitumor and cytotoxic activity. Researchers have synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and observed potent effects on prostate cancer cells .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer .

Mode of Action

The compound appears to interact with its targets, leading to significant changes in cellular processes. For instance, it has been reported that similar compounds can induce G2/M cell cycle arrest . This means that the compound can halt the cell cycle at a specific point, preventing cells from dividing and potentially slowing the growth of cancer cells .

Biochemical Pathways

The compound seems to affect several biochemical pathways. It has been suggested that it can increase the levels of p53 in cells . This can lead to alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax , which can result in apoptosis (programmed cell death) by accelerating the expression of caspases .

Pharmacokinetics

The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects that can inhibit the growth of cancer cells. For example, it has been reported to exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the ph of the environment, the presence of other substances, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-10(2)11-4-6-13-15(8-11)23-17(19-13)21-18-20-14-7-5-12(22-3)9-16(14)24-18/h4-10H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEDLIZSVFXJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

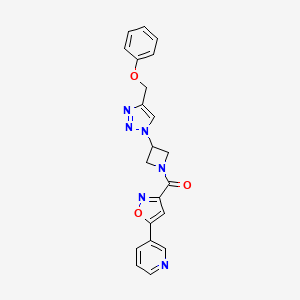

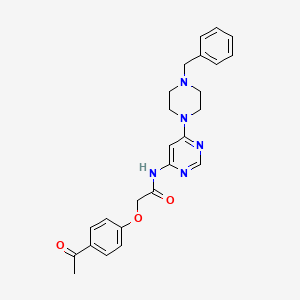

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2803140.png)

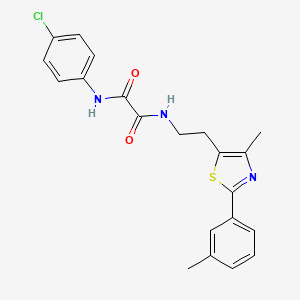

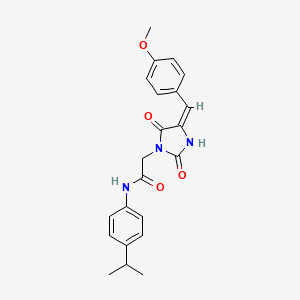

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)

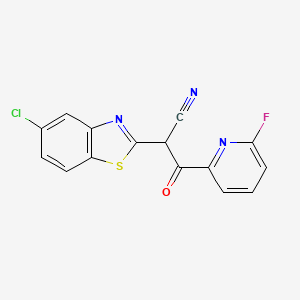

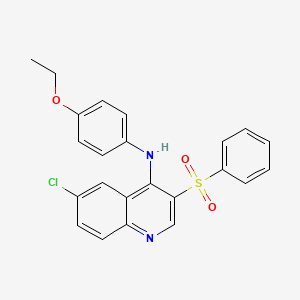

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)

![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)